Cas no 270584-80-0 (Ethanone,1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro-)
Ethanone,1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro-
- (R)-1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone
- 3-Pyrrolidinamine, 1-(trifluoroacetyl)-, (3R)- (9CI)
- (3R)-1-(Trifluoroacetyl)pyrrolidin-3-amine
- ZTUXUCVZUZQGGS-SCSAIBSYSA-N
- AKOS017514988
- SCHEMBL5511542
- 1-[(3R)-3-aminopyrrolidin-1-yl]-2,2,2-trifluoroethanone
- 270584-80-0
- 3-Pyrrolidinamine,1-(trifluoroacetyl)-,(3R)-(9ci)
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- MDL: MFCD11849572
- Inchi: 1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2/t4-/m1/s1
- InChI Key: ZTUXUCVZUZQGGS-SCSAIBSYSA-N
- SMILES: FC(C(N1CC[C@H](C1)N)=O)(F)F
Computed Properties
- Exact Mass: 218.0435
- Monoisotopic Mass: 182.06669740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.33
Ethanone,1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515974-1g |
(R)-1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone |
270584-80-0 | 97% | 1g |
$976 | 2024-07-28 | |
| Advanced ChemBlocks | P39157-1G |
(3R)-1-(Trifluoroacetyl)pyrrolidin-3-amine |
270584-80-0 | 95% | 1G |
$465 | 2023-09-15 |
Ethanone,1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Ethanone,1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro-
Ethanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- (CAS No. 270584-80-0): A Comprehensive Overview
Ethanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- (CAS No. 270584-80-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as (R)-1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone, is a chiral molecule with a unique structure that includes a trifluoromethyl group and an amino-substituted pyrrolidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in drug discovery and development.
The trifluoromethyl group is known for its electron-withdrawing effect and hydrophobic nature, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. The amino-substituted pyrrolidine ring, on the other hand, provides the molecule with additional flexibility and potential for forming hydrogen bonds, which can enhance its interactions with proteins and other biomolecules. These features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
Recent studies have explored the pharmacological properties of Ethanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- in various contexts. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the (R)-enantiomer of the compound was particularly effective, highlighting the importance of chirality in its biological activity.
Another area of interest is the use of Ethanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- as a scaffold for the development of new drugs targeting cancer. Research conducted at a leading pharmaceutical company has shown that derivatives of this compound can selectively inhibit certain kinases that are overexpressed in cancer cells. This selective inhibition can lead to reduced tumor growth and improved therapeutic outcomes without significant toxicity to normal cells.
The synthesis of Ethanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- involves several steps that require precise control over chirality and functional group manipulation. Common synthetic routes include the use of chiral auxiliaries or catalysts to ensure the formation of the desired enantiomer. The efficiency and scalability of these synthetic methods are crucial for large-scale production and clinical applications.
In addition to its potential therapeutic applications, Ethanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- has also been studied for its utility as a probe molecule in biochemical assays. Its unique structure allows it to serve as a tool for investigating protein-ligand interactions and understanding the mechanisms of action of related compounds. This makes it an invaluable resource for researchers working on drug discovery platforms and high-throughput screening technologies.
Despite its promising properties, it is important to note that further research is needed to fully elucidate the safety profile and long-term effects of Ethanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro-. Preclinical studies have shown promising results in terms of efficacy and safety; however, comprehensive clinical trials are required to validate these findings and establish its potential as a therapeutic agent.
In conclusion, Ethanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-2,2,2-trifluoro- (CAS No. 270584-80-0) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in the development of innovative therapies for various diseases.
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